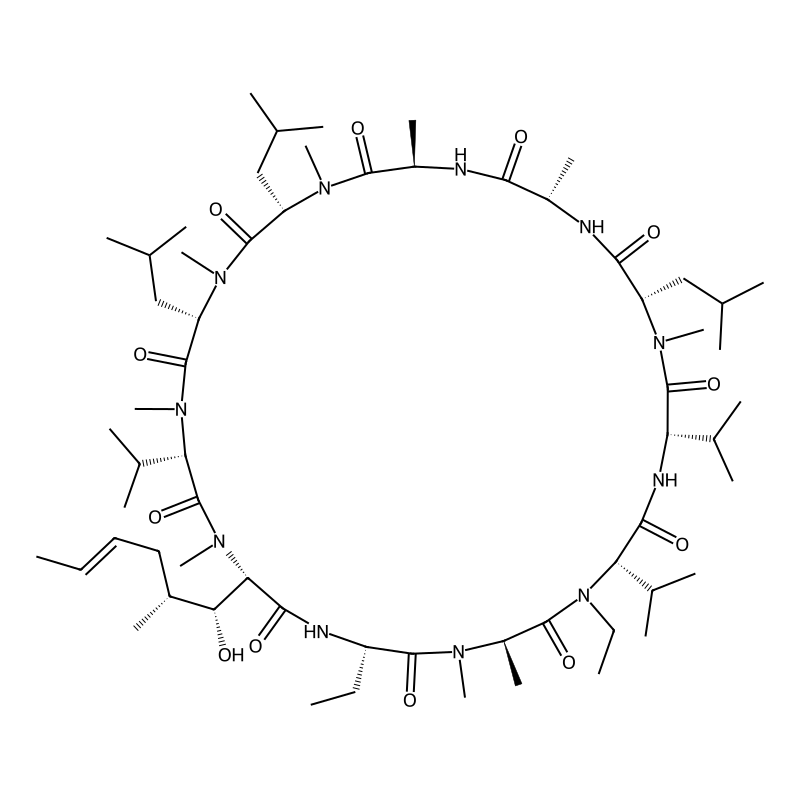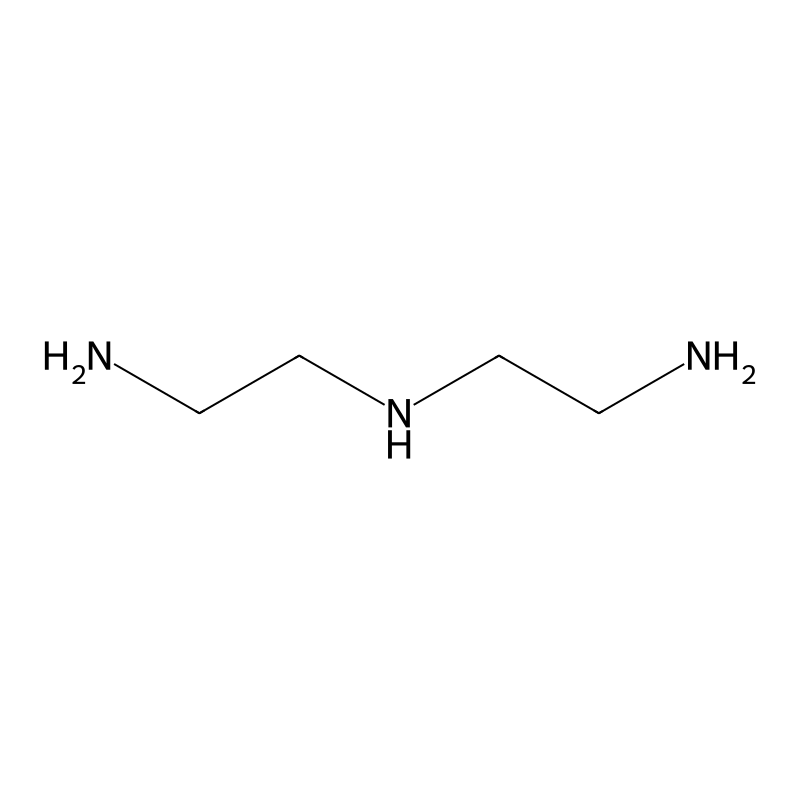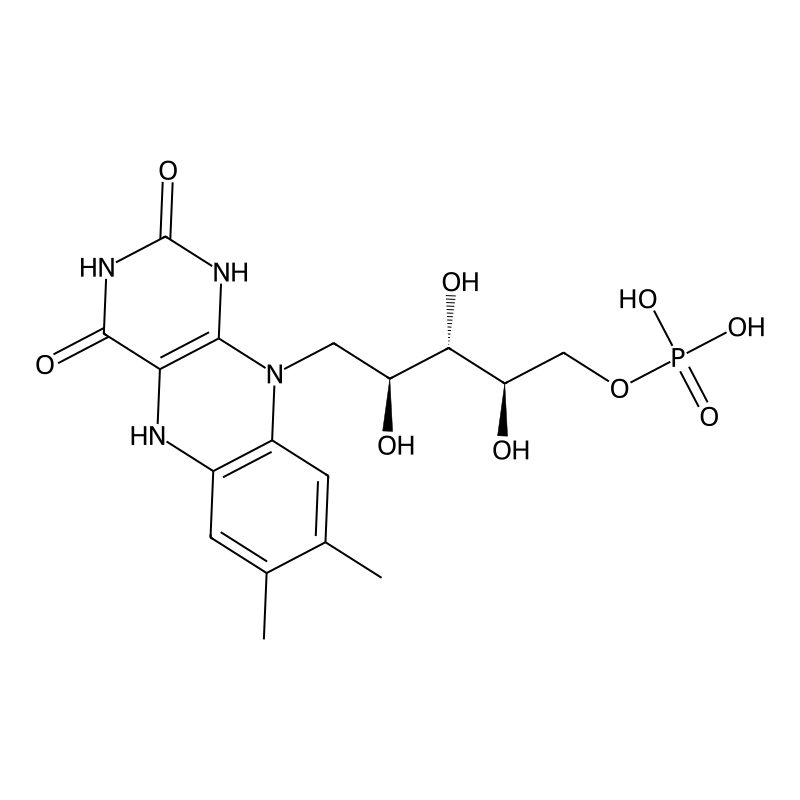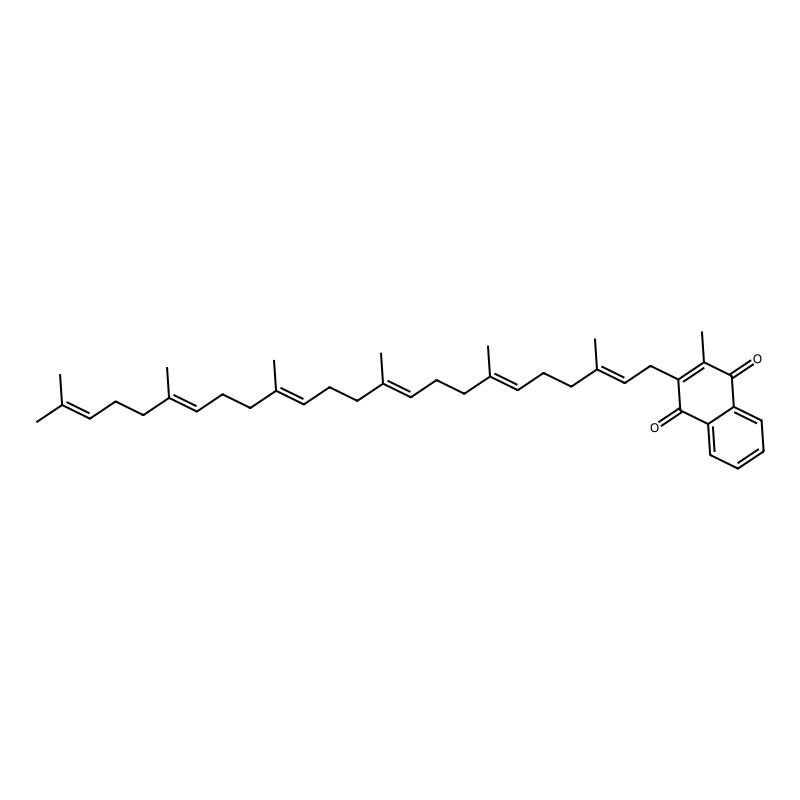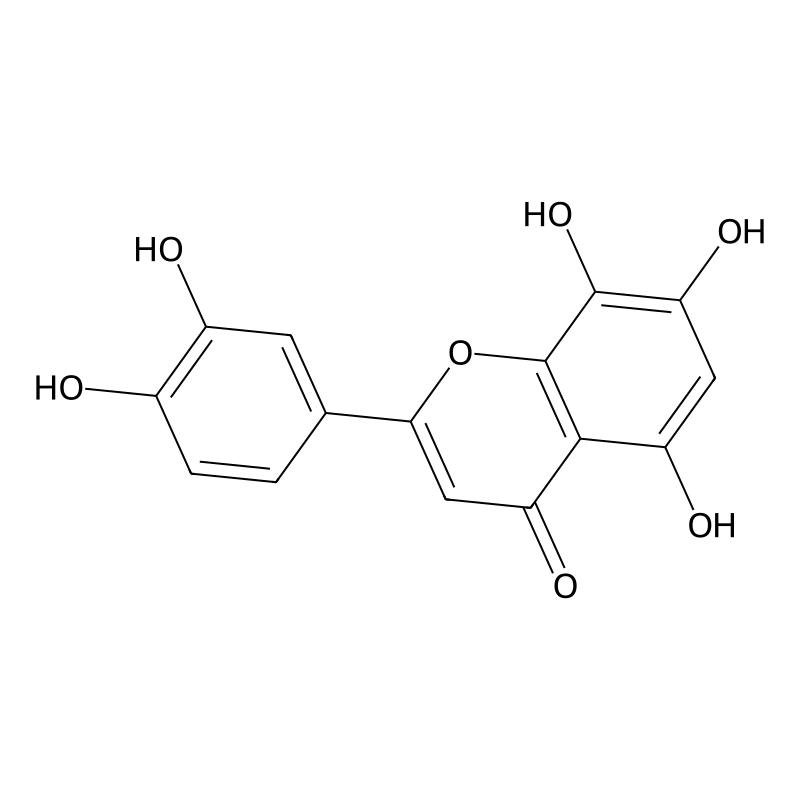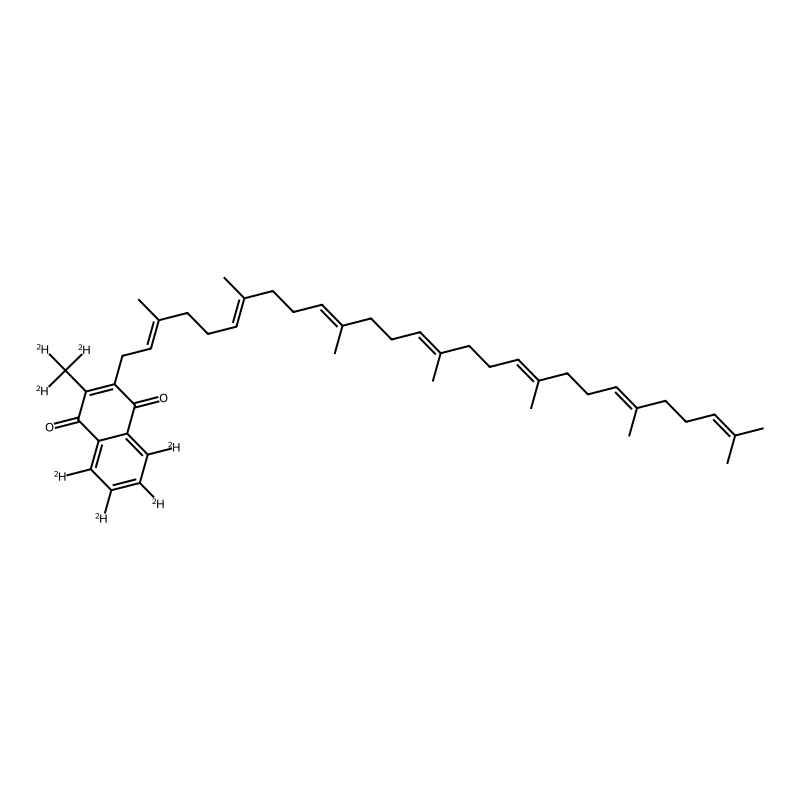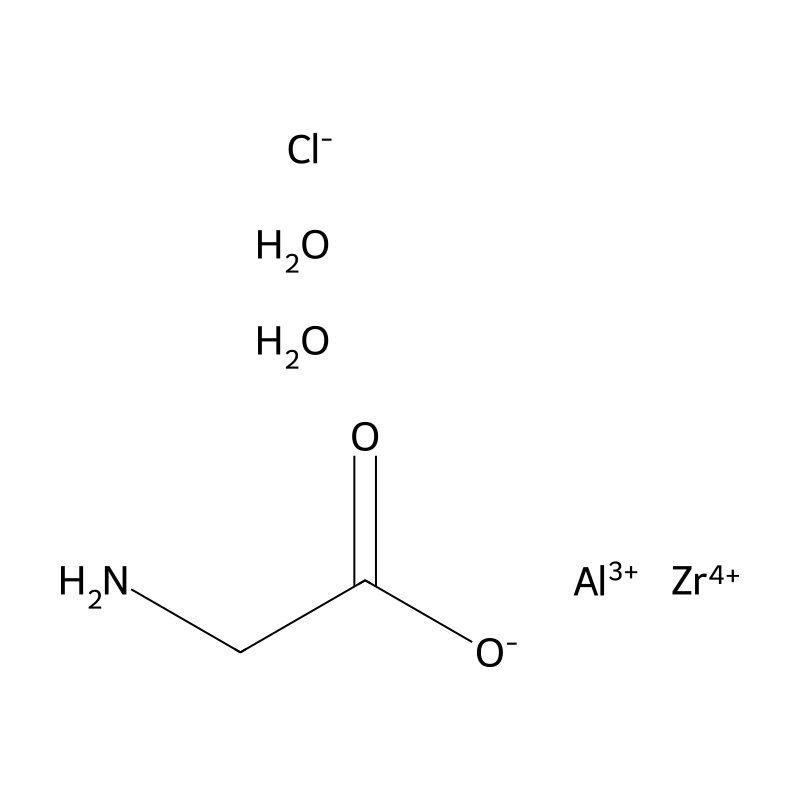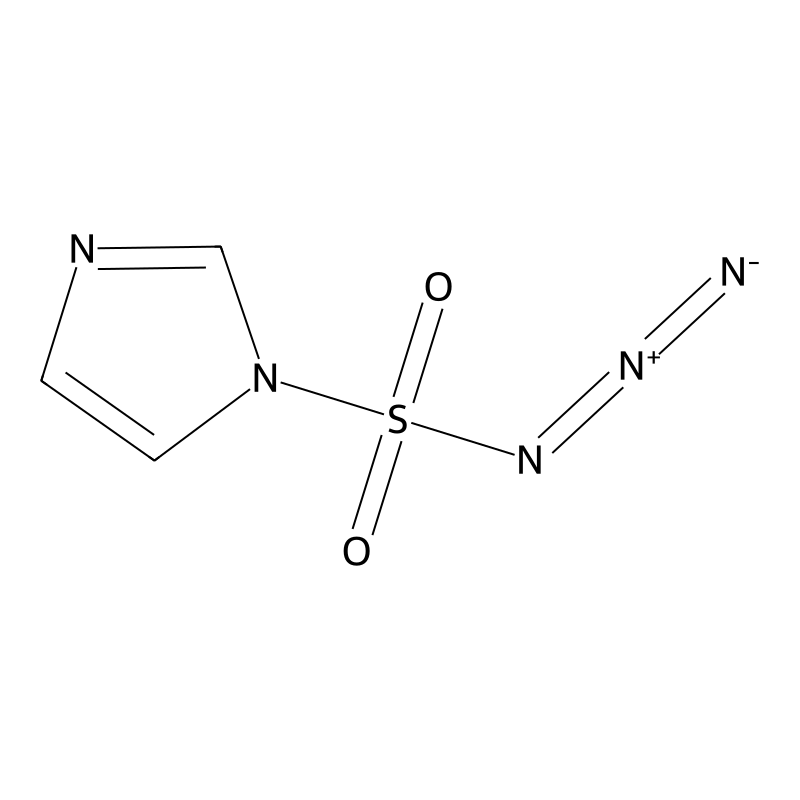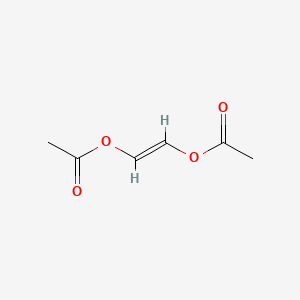4-Bromo-2-methylaniline
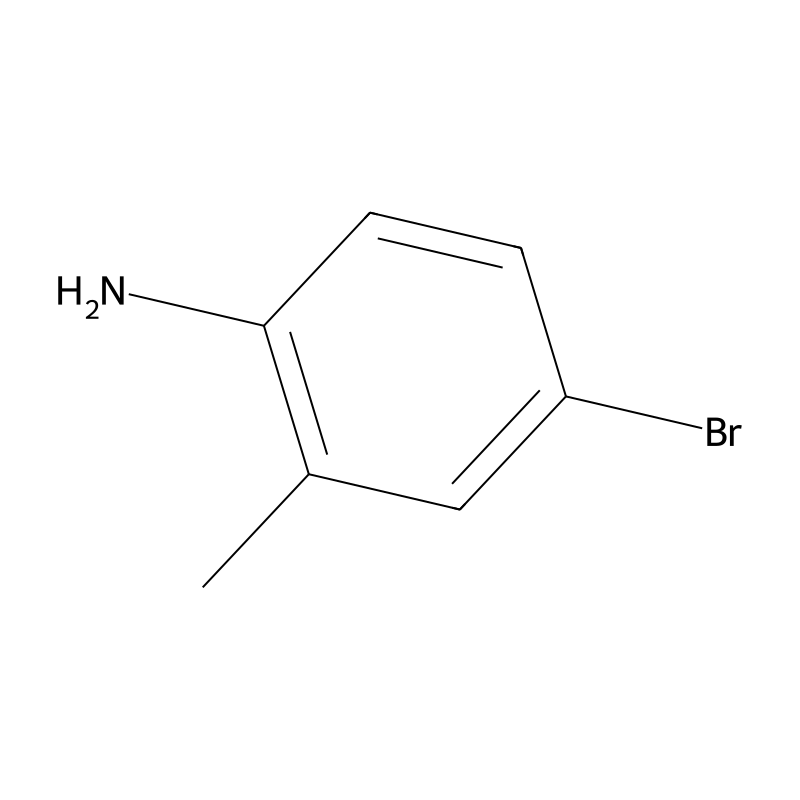
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of 4-Bromo-2-methylphenol
Scientific Field: Organic Chemistry
Summary of Application: 4-Bromo-2-methylaniline is used in the preparation of 4-Bromo-2-methylphenol.
Development of Agrochemicals
Scientific Field: Agrochemistry
Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the development of agrochemicals, contributing to the formulation of crop protection agents and herbicides.
Synthesis of Iminophosphoranes
Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in the synthesis of iminophosphoranes.
Synthesis of Dyes, Polymers, and Specialty Chemicals
Scientific Field: Materials Science
Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the synthesis of dyes, polymers, and specialty chemicals.
Palladium-Catalyzed Amination
Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in palladium-catalyzed amination reactions.
Synthesis of 3,5-Dibromo-4-methylaniline
Summary of Application: 4-Bromo-2-methylaniline can be further brominated to produce 3,5-Dibromo-4-methylaniline.
Origin and Significance:
4-Bromo-2-methylaniline is a synthetic compound, not readily found in nature. It serves as a valuable intermediate or building block in organic synthesis for the preparation of more complex molecules. Due to the presence of both an amine group (NH2) and a bromo (Br) substituent, it can participate in various reactions, making it versatile for targeted molecule creation [].
Molecular Structure Analysis
4-Bromo-2-methylaniline possesses a core benzene ring structure with a methyl group (CH3) attached at the second position and a bromo group (Br) at the fourth position. An amine group (NH2) is linked directly to the first carbon atom of the benzene ring. This structure provides the molecule with both hydrophobic (water-fearing) and hydrophilic (water-loving) character due to the presence of the amine group and the bromo substituent, respectively.
Key Features:
- Aromatic amine: The presence of the amine group attached to the aromatic ring influences its reactivity.
- Substituted bromo group: The bromo group can be readily replaced with other functional groups through various reactions.
Chemical Reactions Analysis
4-Bromo-2-methylaniline can participate in several chemical reactions owing to its functional groups. Here are some notable examples:
- Palladium-catalyzed amination: The bromo group can be replaced with an amino group using palladium as a catalyst. This reaction allows for the creation of complex aromatic amines [].
- Amide formation: The amine group can react with carboxylic acid derivatives (esters or amides) under specific conditions to form new amides.
4-Br-C6H3(CH3)NH2 + RCOOCH3 -> 4-Br-C6H3(CH3)NHCOR + CH3OH (where R is an organic group)- Iminophosphorane synthesis: 4-Bromo-2-methylaniline has been used in the preparation of specific iminophosphorane compounds, which are essential in some organic transformations.
Note
Specific reaction conditions and catalysts may be required for each reaction, and this is not an exhaustive list.
Physical And Chemical Properties Analysis
- Melting point: Data not readily available.
- Boiling point: Data not readily available.
- Solubility: Likely slightly soluble in water due to the amine group, but more soluble in organic solvents like dichloromethane or ethanol.
- Stability: The compound is expected to be stable under normal storage conditions but may react with strong acids or oxidizing agents.
XLogP3
Boiling Point
Melting Point
GHS Hazard Statements
H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
